Alunite

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

1302-91-6 |

|---|---|

分子式 |

Al3H6KO14S2 |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Diagnostic Properties of Alunite in Hand Specimen

Introduction

Alunite is a hydroxylated aluminum potassium sulfate mineral with the chemical formula KAl₃(SO₄)₂(OH)₆.[1][2] First identified in the 15th century, it is a significant secondary mineral formed through the alteration of potassium-rich volcanic rocks by sulfuric acid-bearing solutions.[1][2][3] Its presence is often a key indicator in the exploration of high-sulfidation epithermal gold deposits and other hydrothermal systems.[4][5] For researchers and scientists, accurate identification of this compound in hand specimens is a critical first step in geological and materials analysis. This guide provides a comprehensive overview of its diagnostic properties, standardized experimental protocols for its identification, and a logical workflow to distinguish it from other common minerals.

Physical and Chemical Properties

The identification of this compound in a hand specimen relies on the careful observation of several key physical and chemical properties. While it can sometimes appear nondescript, a combination of tests can provide a definitive identification.[6]

-

Color and Luster : this compound's color can range from white to yellow-gray, and it can also exhibit red or reddish-brown hues.[1][2][7] When pure, the mineral is colorless.[7][8] It typically displays a vitreous (glassy) luster, though cleavage surfaces can appear somewhat pearly.[7][9][10] In its massive, fine-grained forms, the luster may be dull or earthy.[1][3]

-

Streak : The streak of a mineral, which is the color of its powder, is a highly reliable diagnostic tool. This compound consistently produces a white streak when scraped against an unglazed porcelain plate.[1][2][9][11]

-

Hardness : this compound has a hardness ranging from 3.5 to 4 on the Mohs scale.[1][2][7] This means it can scratch a copper penny (hardness ~3) but is easily scratched by a steel knife or glass (hardness ~5.5).

-

Crystal Habit and Form : While well-formed crystals are not common, when they do occur, they are typically rhombohedra with angles that make them resemble cubes, or they may be tabular in shape.[1][8][12] More frequently, this compound is found in massive, granular, fibrous, columnar, or porcelain-like (porcelaneous) masses.[3][8]

-

Cleavage and Fracture : this compound exhibits perfect to good cleavage in one direction, parallel to its base {0001}.[1][7][8][13] This can be observed as flat, reflective surfaces in crystalline specimens. When broken in other directions, it displays a conchoidal (curved) to uneven fracture.[1][8] Massive varieties may have a splintery or earthy fracture.[7][12]

-

Density : The specific gravity of this compound ranges from 2.6 to 2.9, which is about average for a translucent mineral.[1][7][8][9]

-

Chemical Composition and Solubility : As a potassium aluminum sulfate, its key chemical characteristic for field identification is its insolubility in water and weak acids, including dilute hydrochloric acid (HCl).[1][2] This property is crucial for distinguishing it from carbonate minerals. It is, however, soluble in sulfuric acid.[1][2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value/Range | Notes |

| Mohs Hardness | 3.5 - 4[1][2][7][9] | Harder than a copper penny, softer than a steel knife. |

| Specific Gravity | 2.6 - 2.9[1][3][7][8] | Average for non-metallic minerals. |

| Streak | White[1][2][7][9] | A consistent and reliable diagnostic property. |

| Crystal System | Trigonal[1][7] | Crystals often appear as pseudocubic rhombohedra.[1] |

| Cleavage | Perfect on {0001}[7][8] | A single direction of flat, often pearly breakage. |

Experimental Protocols for Identification

To accurately identify this compound and differentiate it from minerals with a similar appearance, a series of simple, standardized tests should be performed on the hand specimen.

Hardness Test

-

Objective : To determine the mineral's hardness relative to the Mohs scale.

-

Methodology :

-

Select a fresh, unweathered surface on the specimen.

-

Attempt to scratch the surface with the edge of a copper penny (Mohs hardness ≈ 3). This compound should resist being scratched or be scratched with difficulty.

-

Attempt to scratch the surface with the point of a steel knife blade or a piece of glass (Mohs hardness ≈ 5.5). The steel should easily scratch the this compound, leaving a visible groove.

-

Result : A mineral that scratches a copper penny but is scratched by steel has a hardness between 3 and 5.5, consistent with this compound's hardness of 3.5-4.[2]

-

Streak Test

-

Objective : To determine the true color of the mineral in powdered form.[14][15]

-

Methodology :

-

Obtain an unglazed porcelain streak plate (hardness ≈ 7).[11]

-

Select a corner or edge of the this compound specimen.

-

Press the specimen firmly against the plate and drag it across the surface to create a line of powder.

-

Observe the color of the powder against the white background of the plate.

-

Result : this compound will produce a distinct white powder, regardless of the color of the hand specimen.[1][2]

-

Cleavage and Fracture Examination

-

Objective : To observe the characteristic way the mineral breaks.

-

Methodology :

-

Examine the specimen under good lighting, using a hand lens if necessary.

-

Rotate the specimen to see if there are any large, flat, parallel surfaces that reflect light simultaneously. This indicates a cleavage plane. In this compound, this basal cleavage is often pearly in luster.[1][8]

-

Examine other broken surfaces. Look for curved, shell-like (conchoidal) fractures or irregular, uneven surfaces where the mineral has broken across its cleavage plane.[8]

-

Result : The presence of one primary direction of flat breakage combined with uneven or conchoidal fractures in other directions is characteristic of this compound.

-

Acid Test

-

Objective : To distinguish this compound from carbonate minerals like calcite and dolomite.

-

Methodology :

-

Place a drop of 10% dilute hydrochloric acid (HCl) on a fresh surface of the specimen.

-

Observe the reaction closely. Carbonate minerals will effervesce (fizz), releasing carbon dioxide bubbles.

-

Result : this compound will show no reaction to the dilute HCl.[16] This lack of effervescence is a critical diagnostic feature to differentiate it from minerals like limestone or dolomite, which it can closely resemble in massive form.[1][2]

-

Distinguishing this compound from Similar Minerals

Massive, fine-grained this compound can be easily confused with several other common minerals. The following table highlights key differences.

| Mineral | Hardness (Mohs) | Streak | Reaction to Dilute HCl | Distinguishing Features |

| This compound | 3.5 - 4 [1] | White [1] | None [16] | Vitreous/pearly luster; basal cleavage. |

| Calcite | 3 | White | Vigorously fizzes | Softer than this compound; perfect rhombohedral cleavage. |

| Dolomite | 3.5 - 4 | White | Fizzes weakly only when powdered | Similar hardness, but will react to acid when powdered. |

| Kaolinite | 2 - 2.5 | White | None | Much softer than this compound; has a distinct clay-like or earthy feel. |

| Massive Quartz | 7 | White | None | Much harder than this compound; will easily scratch steel. |

| Anhydrite | 3 - 3.5 | White | None | Slightly softer; often has three cleavage directions at 90°. |

Logical Workflow for this compound Identification

The following diagram illustrates a systematic workflow for identifying this compound in a hand specimen based on the diagnostic tests described above.

A flowchart illustrating the step-by-step process for identifying this compound in a hand specimen.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (this compound) - Rock Identifier [rockidentifier.com]

- 3. assignmentpoint.com [assignmentpoint.com]

- 4. nevada-outback-gems.com [nevada-outback-gems.com]

- 5. spectralevolution.com [spectralevolution.com]

- 6. jsjgeology.net [jsjgeology.net]

- 7. mindat.org [mindat.org]

- 8. handbookofmineralogy.org [handbookofmineralogy.org]

- 9. This compound Mineral Data [webmineral.com]

- 10. This compound (Potassium Aluminum Sulfate Hydroxide) [galleries.com]

- 11. Streak Test for Minerals - using a porcelain streak plate [geology.com]

- 12. pubs.usgs.gov [pubs.usgs.gov]

- 13. This compound Crystal Chemistry - 911Metallurgist [911metallurgist.com]

- 14. Mineral Study Guide - Streak [omg.georockme.com]

- 15. What is a Mineral's Streak? [stonemania.co.uk]

- 16. m.youtube.com [m.youtube.com]

Geological conditions for the formation of primary alunite

An In-Depth Technical Guide on the Geological Conditions for the Formation of Primary Alunite

Introduction to Primary this compound

This compound [KAl₃(SO₄)₂(OH)₆] is a sulfate mineral that serves as a key indicator of specific geological environments, particularly those associated with hydrothermal activity. Primary, or hypogene, this compound forms directly from ascending, hot, acidic hydrothermal fluids, distinguishing it from supergene this compound, which originates from the low-temperature weathering and oxidation of sulfide minerals near the Earth's surface.[1][2]

This guide focuses on the geological and physicochemical conditions requisite for the formation of primary this compound. Understanding these conditions is critical for mineral exploration, particularly for high-sulfidation epithermal gold, copper, and silver deposits, where this compound is a characteristic component of the associated advanced argillic alteration zones.[3] The presence and chemical composition of primary this compound can provide valuable vectors toward mineralization.[3]

Tectonic and Geological Settings

Primary this compound is predominantly formed in volcanic-hydrothermal systems associated with convergent plate margins (subduction zones). These settings provide the necessary combination of magmatism, structural permeability, and volatile-rich fluids.

-

Volcanic Arcs: The most common setting is in andesitic-dacitic volcanic arcs.[4] High-sulfidation epithermal deposits, which are prime locations for this compound, are typically generated in these environments.[4][5] The magmas in these arcs are often oxidized and supply the sulfur-rich volatile phases (primarily SO₂) essential for creating the acidic fluids required for this compound formation.[6]

-

Porphyry Systems: this compound is a common constituent of the upper and peripheral parts of porphyry copper systems.[3] It often occurs within extensive "lithocaps," which are large zones of advanced argillic alteration that form above and around porphyry intrusions.[3] These lithocaps can act as a geological marker for concealed porphyry mineralization at depth.[6]

-

Structural Controls: The formation of this compound deposits is heavily influenced by local structures such as faults, fractures, and breccia pipes.[5][7] These features act as conduits for the rapid ascent of magmatic vapors and hydrothermal fluids, allowing them to reach near-surface environments without significant interaction or neutralization by wall rocks.[6]

Geochemical Environments and Formation Mechanisms

The formation of primary this compound is intrinsically linked to highly acidic and oxidizing conditions generated by magmatic volatiles. Several distinct but related hypogene environments are recognized based on the specific processes involved.

Magmatic-Hydrothermal Environment

This is the most significant environment for the formation of primary this compound associated with ore deposits. The key process is the disproportionation of sulfur dioxide (SO₂) gas, which is released from a degassing magma.[8]

As SO₂-rich magmatic vapor ascends and cools, it dissolves in aqueous fluids (magmatic and/or meteoric water). Below approximately 400°C, SO₂ becomes unstable and disproportionates into sulfuric acid (H₂SO₄) and hydrogen sulfide (H₂S) via the following reaction:

4SO₂ + 4H₂O → 3H₂SO₄ + H₂S

This reaction generates extreme acidity (low pH), which is the primary driver for the intense hydrolytic (advanced argillic) alteration of host rocks.[9] The sulfuric acid leaches most cations from aluminosilicate minerals in the host rock, leaving behind residual silica (vuggy quartz) and liberating aluminum (Al³⁺) and potassium (K⁺).[10] this compound then precipitates when the fluid becomes saturated with respect to its components.

Magmatic-Steam Environment

In this environment, highly oxidizing magmatic vapor ascends rapidly along open fractures with minimal interaction with wall rock or groundwater.[6] This leads to the formation of coarse-grained, nearly monomineralic this compound veins.[6][11] The this compound in this setting often grows as crystals from the fracture walls inward.[6] Isotopic data suggests this this compound precipitates directly from a magmatic vapor phase.[11]

Caption: Formation pathways for different types of primary (hypogene) this compound.

Physicochemical Conditions of Formation

The stability of this compound is constrained to a specific range of temperature, pressure, pH, and chemical activities. Experimental studies and analysis of natural systems have defined these conditions.

Temperature and Pressure

Primary this compound forms over a broad temperature range, typically between 100°C and 400°C.[1][8][12][13]

-

Magmatic-hydrothermal this compound associated with vuggy quartz alteration generally forms at higher temperatures, often cited as being above 200°C to 300°C.[10][14]

-

Magmatic-steam this compound can also form at high temperatures, with some estimates for vein this compound formation ranging from 90°C to 200°C.[11]

-

Formation pressures are typically low, corresponding to shallow crustal levels (epithermal environment), generally less than 1 km deep.[5]

pH and Redox Conditions

The formation of this compound requires exceptionally low pH (highly acidic) and relatively oxidizing conditions.

-

pH: this compound precipitates in fluids with a pH typically below 4, and often in the range of 1 to 2.[10][15] These acidic conditions are necessary to mobilize aluminum from host rocks and to keep sulfate (SO₄²⁻) as the dominant sulfur species.

-

Redox State: The environment must be sufficiently oxidizing to favor sulfate over sulfide. The disproportionation of SO₂ creates both oxidized (H₂SO₄) and reduced (H₂S) sulfur species, but the overall conditions within the advanced argillic zone where this compound precipitates are oxidizing.[9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for primary this compound formation based on geological observations and experimental studies.

Table 1: Physicochemical Formation Conditions for Primary this compound

| Parameter | Value/Range | Environment | Source(s) |

| Temperature | 200°C - 400°C | Magmatic-Hydrothermal | [13][14][16][17] |

| 90°C - 200°C | Magmatic-Steam | [11] | |

| 120°C - 200°C | General Hypogene | [1] | |

| Pressure | < 1 kbar | General Hypogene | [18] |

| pH | < 4 (typically 1-2) | General Hypogene | [10][15] |

| K⁺/H⁺ Activity Ratio | High | Magmatic-Hydrothermal | [16] |

| Na⁺/K⁺ Ratio | Variable, higher Na at higher T | Magmatic-Hydrothermal | [7][19] |

Table 2: Stable Isotope Compositions for Distinguishing this compound Types

| Isotope | Magmatic-Hydrothermal | Magmatic-Steam | Steam-Heated | Supergene |

| δ³⁴S (‰) | 15‰ to 30‰ higher than associated pyrite | Close to bulk sulfur (magmatic H₂S) | Close to parent H₂S | Same as parent sulfide |

| δD (‰) | -45 to -80 (magmatic values) | Near magmatic values | Close to local meteoric water | Close to local meteoric water |

| δ¹⁸OSO₄ (‰) | 10 to 15 | Near magmatic values | Low δ¹⁸O | Dependent on meteoric water |

| Source: Data compiled from Rye et al., 1992.[9] |

Key Experimental Protocols

The physicochemical conditions for this compound formation have been constrained by hydrothermal experiments that simulate natural processes.

This compound Stability Experiments (e.g., Hemley et al., 1969)

These experiments are designed to determine the phase relationships between this compound and other common alteration minerals like kaolinite, pyrophyllite, muscovite, and K-feldspar as a function of temperature and fluid composition.

Methodology:

-

Reactants: Finely ground, pure natural minerals (e.g., quartz, muscovite, K-feldspar) and reagent-grade chemicals are used as starting materials.

-

Fluid Composition: Aqueous solutions of known concentrations of H₂SO₄ and K₂SO₄ are prepared to control the acidity and potassium activity.

-

Experimental Apparatus: The experiments are conducted in sealed noble metal (e.g., gold or platinum) capsules placed inside cold-seal pressure vessels (autoclaves). These vessels allow for precise control of temperature and pressure.

-

Procedure:

-

A small amount of the solid reactants is loaded into a gold capsule.

-

The prepared acidic solution is added, and the capsule is welded shut.

-

The capsule is placed in the pressure vessel, which is then pressurized (e.g., to 15,000 psi) and heated to the target temperature (e.g., 200°C, 300°C, 380°C).[16]

-

The experiment is held at these conditions for a sufficient duration (days to weeks) to approach equilibrium.

-

-

Analysis: After the experiment, the vessel is rapidly cooled ("quenched") to preserve the high-temperature mineral assemblage. The run products are then extracted and analyzed using techniques like X-ray Diffraction (XRD) to identify the mineral phases present and Scanning Electron Microscopy (SEM) to observe textures.

Caption: Generalized workflow for hydrothermal this compound stability experiments.

This compound Synthesis Experiments

These experiments focus on precipitating this compound from solution to study its formation kinetics and the incorporation of other elements (e.g., Na, P).

Methodology: A typical protocol involves heating an acidic aluminum sulfate solution containing potassium ions under controlled hydrothermal conditions. For example, this compound can be stably formed by heating a solution containing Al³⁺ and K⁺ (at a specific molar ratio) to 200°C at a pH of 0.4 for 5 hours.[20][21] The resulting precipitates are analyzed to confirm their mineralogy and chemical composition.

Conclusion

The formation of primary (hypogene) this compound is a clear indicator of a highly acidic, oxidizing, and sulfur-rich hydrothermal system, typically linked to shallow magmatism in volcanic arcs. Its presence is controlled by a specific set of physicochemical conditions, including temperatures between 100-400°C and a pH below 4. The principal mechanism for its formation in ore-forming systems is the disproportionation of magmatic SO₂, which generates the intense acidity required for advanced argillic alteration. Differentiating between magmatic-hydrothermal, magmatic-steam, and other this compound types using field relations, mineralogy, and stable isotope geochemistry is a critical tool in exploring for porphyry and epithermal mineral deposits. Experimental studies have been fundamental in quantifying the stability conditions of this compound, providing a solid theoretical framework for interpreting its occurrence in nature.

References

- 1. researchgate.net [researchgate.net]

- 2. Differentiating Styles of Alteration within Kaolin-Alunite Hydrothermal Deposits of Çanakkale, NW Turkey | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 3. Item - Genesis, geochemistry and spectral characteristics of this compound supergroup minerals : implications in lithocap and porphyry explorations - University of Tasmania - Figshare [figshare.utas.edu.au]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. cdn.ceo.ca.s3-us-west-2.amazonaws.com [cdn.ceo.ca.s3-us-west-2.amazonaws.com]

- 6. mdpi.com [mdpi.com]

- 7. keckgeology.org [keckgeology.org]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. pubs.usgs.gov [pubs.usgs.gov]

- 12. mindat.org [mindat.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Jarosite and this compound in Ancient Terrestrial Sedimentary Rocks: Reinterpreting Martian Depositional and Diagenetic Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchers.mq.edu.au [researchers.mq.edu.au]

- 17. researchgate.net [researchgate.net]

- 18. fmm.ru [fmm.ru]

- 19. minsocam.org [minsocam.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Alunite: A Comprehensive Technical Guide to its Crystal System and Common Crystal Habits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alunite, a hydroxylated aluminum potassium sulfate mineral with the formula KAl₃(SO₄)₂(OH)₆, is a significant mineral in various geological and industrial contexts.[1] A thorough understanding of its crystallographic properties and common crystal habits is crucial for its identification, characterization, and utilization in diverse research and development applications. This technical guide provides an in-depth analysis of the crystal system and prevalent crystal habits of this compound, supported by quantitative data, detailed experimental protocols, and visual representations.

This compound Crystal System

This compound crystallizes in the trigonal crystal system.[1][2][3] This system is characterized by a single three-fold rotation axis, which means that the crystal structure repeats itself every 120 degrees of rotation around this axis. The crystal class for this compound is hexagonal scalenohedral (3m), and its space group is typically identified as R3m.[1][4][5]

Crystallographic Parameters

The unit cell of this compound is defined by two lattice parameters, a and c, and the angles α, β, and γ. For the trigonal system, α = β = 90° and γ = 120°. The dimensions of the unit cell for this compound have been determined through X-ray diffraction studies.

| Parameter | Value | Reference |

| Crystal System | Trigonal | [1][2][3] |

| Space Group | R3m | [4][5] |

| Unit Cell Parameter (a) | ~6.98 Å | [1] |

| Unit Cell Parameter (c) | ~17.32 Å | [1] |

| Interfacial Angles | 90° 50' (for rhombohedra) | [1][3] |

Common Crystal Habits of this compound

The crystal habit describes the characteristic external shape of an individual crystal or an aggregate of crystals. This compound exhibits a variety of common habits, influenced by the geological conditions during its formation.

-

Rhombohedral and Pseudo-Cubic: this compound frequently forms rhombohedral crystals, which can closely resemble cubes due to their interfacial angles being near 90°.[1][2][3][6] This is one of the most characteristic habits of the mineral.

-

Tabular: Crystals may also develop a flattened, tablet-like shape, known as a tabular habit.[2][4][6]

-

Fibrous to Columnar: In some occurrences, this compound crystals grow as elongated, slender fibers or columns.[1][3][4]

-

Granular to Dense Massive: It is very common to find this compound as aggregates of small, granular crystals, forming dense, massive deposits.[1][2][3][4]

-

Porcelaneous and Earthy: Fine-grained, massive this compound can have a porcelain-like appearance (porcelaneous) or a dull, earthy luster.[1][3][4][6]

The relationship between the fundamental crystal system and the observed habits is a direct consequence of the internal atomic arrangement and the external growth environment.

Experimental Protocols for Characterization

The determination of this compound's crystal system and the observation of its habits are primarily achieved through the following experimental techniques:

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, unit cell parameters, and to identify the mineral.

Methodology:

-

Sample Preparation: A small, representative sample of the this compound-bearing material is finely ground to a homogenous powder (typically <10 μm). The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.

-

Instrument Setup: A powder X-ray diffractometer is used. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector. The goniometer is set to scan over a specific range of 2θ angles (e.g., 5° to 70°).

-

Data Collection: The sample is irradiated with the X-ray beam, and the detector measures the intensity of the diffracted X-rays at different 2θ angles.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are compared to a standard reference database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the identity of this compound. The precise peak positions are used to calculate the unit cell parameters using appropriate software. This technique is also crucial for distinguishing this compound from its sodium-rich counterpart, natrothis compound.[7]

Scanning Electron Microscopy (SEM)

Objective: To observe the morphology, crystal habit, and surface features of this compound crystals.

Methodology:

-

Sample Preparation: A small fragment of the this compound sample or a collection of individual crystals is mounted on an aluminum stub using a conductive adhesive. For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is applied using a sputter coater to prevent charging under the electron beam.

-

Instrument Setup: A scanning electron microscope is used. The accelerating voltage and beam current are optimized for the sample to achieve the desired resolution and image quality.

-

Imaging: The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across its surface. The interactions between the electron beam and the sample generate various signals, including secondary electrons (for topographic imaging) and backscattered electrons (for compositional contrast). These signals are collected by detectors to form an image.

-

Data Analysis: The resulting images provide high-magnification views of the this compound crystals, allowing for detailed observation of their habit (e.g., rhombohedral, tabular), surface textures, and any intergrowths with other minerals.[8][9][10][11][12][13]

Conclusion

The trigonal crystal system of this compound dictates its fundamental crystallographic properties, which in turn manifest in a variety of common crystal habits, from well-formed rhombohedra to massive, earthy aggregates. The accurate identification and characterization of these features are essential for researchers and scientists in various fields. The application of standard experimental protocols such as X-ray Diffraction and Scanning Electron Microscopy provides the necessary data to fully understand the crystallographic nature of this compound, paving the way for its effective utilization in scientific and industrial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mindat.org [mindat.org]

- 3. assignmentpoint.com [assignmentpoint.com]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. This compound - Encyclopedia [le-comptoir-geologique.com]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Chemical formula and elemental composition of pure alunite

An In-depth Technical Guide on the Chemical Formula and Elemental Composition of Pure Alunite

Introduction

This compound is a hydroxylated aluminum potassium sulfate mineral with the chemical formula KAl₃(SO₄)₂(OH)₆.[1][2][3] It is typically found in volcanic and hydrothermal environments and is a significant mineral in alteration zones associated with certain ore deposits.[3] This guide provides a comprehensive overview of the chemical formula and elemental composition of pure this compound, intended for researchers, scientists, and drug development professionals who may encounter this mineral in their work.

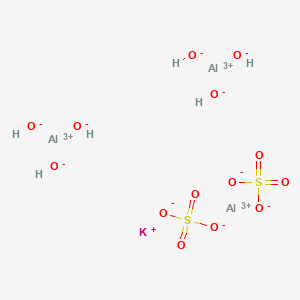

Chemical Formula and Structure

The ideal chemical formula for pure this compound is KAl₃(SO₄)₂(OH)₆ .[1][2][3][4][5] This formula represents a hydrated sulfate of aluminum and potassium.[2] The crystal structure of this compound is trigonal.[1] It is important to note that sodium can substitute for potassium in the mineral's structure, leading to a solid solution series with natrothis compound (NaAl₃(SO₄)₂(OH)₆).[1]

Elemental Composition

The theoretical elemental composition of pure this compound can be calculated from its chemical formula. The molecular weight of this compound is approximately 414.21 g/mol .[4][6] The elemental weight percentages are crucial for quantitative analysis and for understanding the stoichiometry of the mineral.

Data Presentation: Elemental and Oxide Composition of Pure this compound

The following table summarizes the elemental and oxide weight percentages for pure this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | % Weight in this compound | Corresponding Oxide | % Weight of Oxide |

| Potassium | K | 39.098 | 9.44% | K₂O | 11.37% |

| Aluminum | Al | 26.982 | 19.54% | Al₂O₃ | 36.92% |

| Sulfur | S | 32.065 | 15.48% | SO₃ | 38.66% |

| Hydrogen | H | 1.008 | 1.46% | H₂O | 13.05% |

| Oxygen | O | 15.999 | 54.08% | - | - |

| Total | 100.00% | 100.00% |

Data sourced from National Gem Lab and ClassicGems.net[4][6]

Mandatory Visualization

Logical Relationship of this compound's Composition

The following diagram illustrates the breakdown of the ideal chemical formula of this compound into its constituent elements and their respective percentage contributions.

Caption: Elemental breakdown of pure this compound.

Experimental Protocols for this compound Characterization

Several analytical techniques are employed to identify and characterize this compound, confirming its chemical formula and elemental composition.

X-ray Diffraction (XRD)

Methodology: X-ray diffraction is a primary technique for mineral identification. A powdered sample of the mineral is irradiated with monochromatic X-rays. The X-rays are diffracted by the crystalline lattice of the mineral at specific angles, creating a unique diffraction pattern. This pattern is then compared to a database of known mineral patterns for identification. For this compound, the sample is typically prepared using a standard powder-pack method and scanned over a range of 2θ angles.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Methodology: SEM provides high-resolution images of the mineral's surface morphology. A focused beam of electrons is scanned across the sample, and the resulting signals provide information about the sample's topography and composition. EDS is an analytical technique used for the elemental analysis or chemical characterization of a sample. When the electron beam strikes the sample, it excites electrons in the atoms, causing them to emit X-rays at energies characteristic of the elements present. By analyzing the energy and intensity of these X-rays, the elemental composition of the sample can be determined. For this compound analysis, a sample is mounted and coated with a conductive material (e.g., carbon or gold) to prevent charging. Specific points or areas of the sample are then targeted with the electron beam to obtain elemental spectra. It's important to note that EDS cannot detect very light elements like hydrogen.

Wet Chemical Analysis and Inductively Coupled Plasma (ICP) Techniques

Methodology: For precise quantitative elemental analysis, wet chemical methods followed by techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are often used. This involves dissolving the this compound sample in a suitable acid, typically sulfuric acid, as it is insoluble in water and weak acids.[1] The resulting solution is then introduced into the plasma of the ICP instrument. The atoms and ions in the plasma are excited and emit light at characteristic wavelengths (ICP-OES) or are separated based on their mass-to-charge ratio (ICP-MS). The intensity of the emitted light or the number of ions detected is proportional to the concentration of the element in the sample.

Mandatory Visualization: Experimental Workflow

The following diagram outlines a typical experimental workflow for the characterization of an unknown mineral sample suspected to be this compound.

Caption: Workflow for this compound characterization.

Conclusion

The precise chemical formula of pure this compound, KAl₃(SO₄)₂(OH)₆, and its corresponding elemental composition are fundamental to its scientific understanding and application. The analytical techniques outlined in this guide provide a robust framework for the accurate identification and characterization of this mineral, ensuring reliable data for researchers and professionals in various scientific fields.

References

The Significance of Alunite in Advanced Argillic Alteration Zones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advanced argillic alteration zones are characterized by the intense acid-leaching of rocks, leading to the formation of a distinctive suite of minerals, including alunite, kaolinite, pyrophyllite, and diaspore.[1][2] Among these, this compound [KAl₃(SO₄)₂(OH)₆], a potassium aluminum sulfate mineral, serves as a critical indicator of specific geological processes and environments, particularly those associated with valuable mineral deposits.[3][4] This technical guide provides an in-depth exploration of the significance of this compound within these alteration zones, detailing its formation, geochemical characteristics, and the analytical methodologies used for its study. The content is tailored for researchers and scientists, providing the detailed information necessary for understanding the role of this compound in geological and potentially related scientific fields.

Geological Significance and Formation Environments

This compound is a key constituent of advanced argillic alteration, which is often found in the upper parts of porphyry and epithermal ore systems.[3][5] Its presence is indicative of highly acidic and oxidizing conditions.[6] The formation of this compound and associated advanced argillic minerals can occur in several distinct geological environments.[1][2][7]

1. Magmatic-Hydrothermal Environment: In this setting, hot, acidic fluids rich in sulfur dioxide (SO₂) and hydrochloric acid (HCl) ascend from a magmatic source.[8][9] As these magmatic vapors condense into groundwater, they create highly acidic conditions (pH 1-3.5) that aggressively leach the host rocks.[2][10] This process leads to the formation of a vuggy silica core, which is often surrounded by a halo of this compound and kaolinite.[2][9] This type of this compound is often associated with high-sulfidation epithermal gold-copper deposits.[3][11]

2. Steam-Heated (Vapor-Heated) Environment: This environment typically occurs above a boiling hydrothermal system.[1] Hydrogen sulfide (H₂S) gas, released from the boiling fluids at depth, rises and mixes with oxygenated groundwater in the vadose zone (above the water table).[10] The oxidation of H₂S generates sulfuric acid, leading to the formation of a low-temperature (<100°C), acidic (pH 2-3) environment where this compound and kaolinite can precipitate.[1]

3. Supergene Environment: This environment is related to the weathering and oxidation of pre-existing sulfide minerals, typically pyrite.[1][10] The oxidation of sulfides in the near-surface environment generates sulfuric acid, which leaches the surrounding rocks and can lead to the formation of supergene this compound.[10] This process is often characterized by its association with iron oxides and its control by the topography.[10]

4. Magmatic Steam Environment: In some cases, this compound can form from the direct oxidation of H₂S in magmatic steam at temperatures below 300°C, without significant acid-sulfate alteration of the surrounding rock.[10]

The distinct formation pathways of this compound in these environments result in different geochemical and isotopic signatures, which can be used to reconstruct the geological history of a region and assess its mineral potential.

Physicochemical Conditions of this compound Formation

The stability of this compound is controlled by several key physicochemical parameters, including temperature, pH, and the activities of potassium and sulfate ions in the hydrothermal fluid.

| Parameter | Range | Formation Environment | Reference |

| Temperature (°C) | < 100 | Steam-Heated | [1] |

| 200 - 350 | Magmatic-Hydrothermal | [11] | |

| < 300 | Magmatic Steam | [10] | |

| Low (ambient) | Supergene | [10] | |

| pH | 2 - 3 | Steam-Heated | [1] |

| 1 - 3.5 | Magmatic-Hydrothermal | [2][10] | |

| < 4 | General | [3] |

This compound as an Exploration Vector

The chemical composition of this compound can provide valuable information for mineral exploration, acting as a vector towards ore deposits. Variations in the alkali content (potassium vs. sodium) and trace element concentrations within this compound can indicate proximity to a heat source and mineralization.

Sodium-Potassium Content: The substitution of sodium for potassium in the this compound crystal structure to form natrothis compound is temperature-dependent.[12] Higher temperatures favor the incorporation of sodium. Therefore, a systematic increase in the Na/K ratio in this compound can indicate a vector towards a hotter, upflow zone of a hydrothermal system, which may be associated with a porphyry intrusion at depth.[12][13]

Trace Element Geochemistry: this compound can incorporate a variety of trace elements into its crystal structure, including strontium (Sr), lead (Pb), barium (Ba), and rare earth elements (REEs).[3][14] The ratios of these elements can serve as powerful exploration tools. For example, higher Sr/Pb and La/Pb ratios in this compound have been interpreted to indicate proximity to a high-temperature fluid source.[3] Similarly, elevated phosphorus concentrations in this compound can also be a pathfinder for heat sources in lithocaps.[3]

| Element/Ratio | Significance as an Exploration Vector | Reference |

| Na/(Na+K) ratio | Higher ratios indicate higher formation temperatures and proximity to a heat source. | [12][13] |

| Sr/Pb ratio | Higher ratios may indicate proximity to a high-temperature fluid upflow zone. | [3] |

| La/Pb ratio | Higher ratios can be indicative of a magmatic fluid source. | [3] |

| Phosphorus (P) | Increased concentrations can be a pathfinder for heat sources. | [3] |

| Gallium (Ga) | Enriched in this compound-kaolinite zones of magmatic-hydrothermal origin. | [15] |

Analytical Methodologies

A variety of analytical techniques are employed to characterize this compound and unlock the information it holds about the geological environment.

Experimental Protocol: Stable Isotope Analysis of this compound

Stable isotope analysis of sulfur (δ³⁴S), oxygen (δ¹⁸O), and hydrogen (δD) in this compound is a powerful tool for determining the origin of the fluids from which it precipitated.[10]

1. Sample Preparation:

-

Careful hand-picking or micro-drilling is used to obtain a pure this compound sample, minimizing contaminants like quartz, kaolinite, and pyrite.[7]

-

For δ¹⁸O(SO₄) and δ³⁴S analysis, this compound is selectively dissolved in a heated 0.5N NaOH solution.[7] The resulting solution is filtered, and sulfate is precipitated as BaSO₄.[7]

-

For δD and δ¹⁸O(OH) analysis, a pure this compound separate is required, often achieved by removing silicates with a controlled HF acid treatment.[7]

2. Isotopic Analysis:

-

δ³⁴S: The BaSO₄ precipitate is combusted with an oxidizing agent (e.g., V₂O₅ or CuO) to produce SO₂ gas, which is then analyzed by mass spectrometry.[7]

-

δ¹⁸O(SO₄): The BaSO₄ is reduced with graphite at high temperatures to produce CO₂ gas for mass spectrometric analysis.[7]

-

δD: Water is extracted from the this compound by stepwise heating and then reduced to H₂ gas over hot uranium or chromium for isotopic analysis.[7]

-

δ¹⁸O(OH): The pure this compound is reacted with a fluorinating agent (e.g., BrF₅) at high temperatures to release O₂, which is then converted to CO₂ for mass spectrometric analysis.[7]

| Isotope | Typical Values in Magmatic-Hydrothermal this compound | Typical Values in Steam-Heated this compound | Reference |

| δ³⁴S (‰ CDT) | +15 to +24 (large fractionation with coexisting pyrite) | Close to the δ³⁴S of H₂S from which it formed | [10][16] |

| δD (‰ VSMOW) | -45 to -80 | Reflects the isotopic composition of local meteoric water | [10] |

Experimental Protocol: X-Ray Diffraction (XRD) Analysis

XRD is used to identify this compound and distinguish it from other minerals, as well as to determine the relative proportions of potassium and sodium in the this compound-natrothis compound solid solution series.

1. Sample Preparation:

-

The this compound-bearing rock sample is crushed and pulverized to a fine powder (typically <10 µm).

-

The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.

2. Data Acquisition:

-

The prepared sample is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

The instrument is typically run over a 2θ range that covers the characteristic diffraction peaks of this compound and associated minerals.

3. Data Analysis:

-

The resulting diffraction pattern is compared to standard diffraction patterns from a mineral database (e.g., the ICDD PDF database) to identify the minerals present.

-

The position of specific this compound peaks, such as the (006) and (113) reflections, can be used to determine the Na/(Na+K) ratio, as the unit cell dimensions vary with the substitution of Na for K.[17]

Experimental Protocol: Scanning Electron Microscopy (SEM)

SEM is used to examine the morphology, texture, and chemical composition of this compound at the micro-scale.

1. Sample Preparation:

-

A small, representative fragment of the this compound-bearing rock or a polished thin section is mounted on an aluminum stub using conductive carbon tape or epoxy.

-

The sample is then coated with a thin layer of a conductive material, such as carbon or gold, to prevent charging under the electron beam.

2. Imaging and Analysis:

-

The prepared sample is placed in the SEM chamber.

-

A focused beam of electrons is scanned across the sample surface.

-

Secondary electrons and backscattered electrons emitted from the sample are collected by detectors to form an image that reveals the surface topography and compositional variations.

-

Energy-dispersive X-ray spectroscopy (EDS) or wavelength-dispersive X-ray spectroscopy (WDS) can be used in conjunction with SEM to obtain semi-quantitative or quantitative elemental analyses of the this compound crystals.

Experimental Protocol: Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is a powerful micro-analytical technique used to determine the in-situ trace element composition of this compound with high spatial resolution and low detection limits.

1. Sample Preparation:

-

A polished thick section or a grain mount of this compound is prepared.

-

The sample is thoroughly cleaned to remove any surface contamination.

2. Data Acquisition:

-

The sample is placed in a laser ablation cell.

-

A high-energy laser beam is focused on a specific spot on the this compound crystal, ablating a small amount of material.

-

The ablated material is transported by an inert carrier gas (e.g., helium) into the plasma of an ICP-MS.

-

The ICP ionizes the atoms of the ablated material, which are then passed into the mass spectrometer for separation and quantification based on their mass-to-charge ratio.

3. Data Analysis:

-

The raw data (ion counts per second) are processed using a calibration standard of known composition to convert them into element concentrations.

-

An internal standard, typically an element with a known and constant concentration in this compound (e.g., aluminum), is used to correct for variations in the amount of ablated material.[14]

Mandatory Visualizations

Caption: Formation pathways of this compound in different geological environments.

Caption: General analytical workflow for the study of this compound.

Conclusion

This compound is a mineral of profound significance in advanced argillic alteration zones. Its presence, chemical composition, and isotopic signatures provide a detailed record of the physicochemical conditions and geological processes that have occurred. For researchers in the earth sciences, this compound is an invaluable tool for understanding hydrothermal systems and exploring for mineral resources. A thorough understanding of the formation environments and the application of modern analytical techniques are crucial for deciphering the geological history encapsulated within this versatile sulfate mineral. This guide provides a foundational understanding for professionals seeking to leverage the information encoded within this compound for geological and potentially other scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Genesis, geochemistry and spectral characteristics of this compound supergroup minerals : implications in lithocap and porphyry explorations - University of Tasmania - Figshare [figshare.utas.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. usgs.gov [usgs.gov]

- 11. Mineralogical Study of the Advanced Argillic Alteration Zone at the Konos Hill Mo–Cu–Re–Au Porphyry Prospect, NE Greece [mdpi.com]

- 12. pubs.usgs.gov [pubs.usgs.gov]

- 13. lyellcollection.org [lyellcollection.org]

- 14. bgd.bg [bgd.bg]

- 15. researchgate.net [researchgate.net]

- 16. pubs.usgs.gov [pubs.usgs.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Distinguishing Alunite from Other Sulfate Minerals in the Field

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of field techniques for the identification of alunite and its differentiation from other common sulfate minerals. Accurate field identification is crucial for mineral exploration, particularly in the context of epithermal gold deposits where this compound is a key alteration mineral. This document outlines the distinct physical properties, presents detailed experimental protocols for field tests, and provides visual guides to aid in the identification process.

Comparative Physical Properties of this compound and Common Sulfate Minerals

A primary method for mineral identification in the field is the assessment of its physical properties. This compound can be visually similar to other sulfate minerals such as jarosite, gypsum, and barite. The following table summarizes the key quantitative physical properties that can be used for differentiation.

| Mineral | Chemical Formula | Mohs Hardness | Specific Gravity | Color | Streak | Luster | Cleavage |

| This compound | KAl₃(SO₄)₂(OH)₆ | 3.5 - 4[1][2][3][4][5][6] | 2.6 - 2.9[1][2] | White, gray, yellowish, reddish-brown[1][3][5] | White[1][4][5] | Vitreous to pearly, can be earthy[1][2][5] | Perfect in one direction {0001}[1][2] |

| Jarosite | KFe₃(SO₄)₂(OH)₆ | 2.5 - 3.5[7][8][9] | 2.9 - 3.3[7] | Yellow, yellowish-brown, dark brown[7][8][9][10] | Pale yellow[9] | Subadamantine to vitreous, also resinous or dull[7][8][9][10] | Distinct on {0001}[7][9][10] |

| Gypsum | CaSO₄·2H₂O | 2[11][12][13][14][15] | 2.2 - 2.3[12] | Colorless, white, gray, yellow, red, brown[12][13][14] | White[14] | Vitreous, pearly, silky, or dull[11][13][14] | Perfect in one direction, good in two others[12][14] |

| Barite | BaSO₄ | 2.5 - 3.5[16][17] | 4.2 - 4.6[18] | Colorless, white, yellow, brown, blue, gray[17][18][19][20] | White[16][18] | Vitreous to pearly[16][18] | Perfect in three directions[18] |

Experimental Protocols for Field Identification

Simple and effective field tests can provide a more definitive identification of this compound. These tests are designed to be performed with portable equipment.

This test is based on the principle that when this compound is heated, it releases water and sulfuric acid. This is a distinguishing feature from many other hydrous minerals.

Materials:

-

A small, powdered sample of the suspect mineral.

-

A test tube.

-

A portable propane torch or alcohol lamp.

-

pH-sensitive paper.

-

Test tube holder.

Procedure:

-

Place a small amount of the powdered mineral sample into the test tube.

-

Gently heat the bottom of the test tube with the propane torch. Be sure to point the test tube away from yourself and others.

-

As the mineral is heated, observe for the condensation of water on the cooler, upper walls of the test tube.

-

Moisten a strip of pH-sensitive paper with distilled water (if the condensate is not sufficient to wet the paper).

-

Introduce the moistened pH paper into the mouth of the test tube, ensuring it comes into contact with the vapor or condensate.

-

Observation: If the mineral is this compound, the released water will be acidic, turning the pH paper to a red or pink color (indicating a low pH).[21] Other hydrous sulfates like gypsum will release water, but it will be near neutral in pH.[21] Anhydrous sulfates like barite will not release water.[21]

This test helps to distinguish this compound from soluble sulfate minerals. This compound itself is insoluble in water.[1]

Materials:

-

A small, powdered sample of the suspect mineral.

-

A beaker or other container for boiling water.

-

Water.

-

A heat source (e.g., portable stove, propane torch).

-

Barium chloride (BaCl₂) solution (if available).

Procedure:

-

Place the powdered mineral sample in the beaker and add water.

-

Boil the mixture for several minutes.

-

Allow the powder to settle and pour off the liquid.

-

If testing for soluble sulfates, add a few drops of barium chloride solution to the decanted liquid. A white precipitate of barium sulfate will form if soluble sulfates are present.

-

To confirm this compound, the remaining insoluble powder from step 3 can be dried and then subjected to the "Hot Water" or "pH" test described in section 2.1.

Visual Identification Workflow and Mineral Relationships

The following diagrams provide a logical workflow for field identification and illustrate the relationships between this compound and associated minerals.

Caption: A flowchart for the systematic field identification of this compound.

Caption: Relationships of this compound to other minerals.

Conclusion

While this compound can be challenging to distinguish from other sulfate minerals based on visual inspection alone, a systematic approach combining the assessment of physical properties with simple field tests can lead to a reliable identification. The hardness of this compound (3.5-4) is a key differentiator from the much softer gypsum (2).[1][3][4][5][11][12][13][14][15] While its hardness overlaps with jarosite and barite, its lower specific gravity ("heft") distinguishes it from the notably heavy barite.[16][17][18] Jarosite is typically yellow with a yellowish streak, in contrast to this compound's white streak.[7][8][9][10] The definitive field test remains the heating of the mineral to check for the release of acidic water, a characteristic feature of this compound.[21] These methods, when used in combination, provide a high degree of confidence in the field identification of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. This compound (this compound) - Rock Identifier [rockidentifier.com]

- 4. jsjgeology.net [jsjgeology.net]

- 5. azomining.com [azomining.com]

- 6. Get to Know the 7 Delicate Sulfate Minerals [thoughtco.com]

- 7. Jarosite - Wikipedia [en.wikipedia.org]

- 8. Jarosite [chemeurope.com]

- 9. handbookofmineralogy.org [handbookofmineralogy.org]

- 10. mindat.org [mindat.org]

- 11. Gypsum - Wikipedia [en.wikipedia.org]

- 12. Gypsum: Properties, Uses, Formation, Types – Geology In [geologyin.com]

- 13. Gypsum Gemstone: Properties, Meanings, Value & Information [gemrockauctions.com]

- 14. Gypsum | Common Minerals [commonminerals.esci.umn.edu]

- 15. geologyscience.com [geologyscience.com]

- 16. Barite Mineral | Uses and Properties [geology.com]

- 17. lidarmax.altervista.org [lidarmax.altervista.org]

- 18. worldatlas.com [worldatlas.com]

- 19. Properties of Barite: Composition, Physical Characteristics, and Industrial Significance - Barite [thebarite.com]

- 20. Barite Mineral Data [webmineral.com]

- 21. pubs.usgs.gov [pubs.usgs.gov]

The Genesis of Alunite: A Technical Guide to Its Formation Through Volcanic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alunite, a hydrated sulfate mineral of potassium and aluminum [KAl₃(SO₄)₂(OH)₆], is a significant indicator of hydrothermal activity, often associated with valuable mineral deposits and possessing properties of interest in various industrial applications. Its formation is intrinsically linked to volcanic processes, where magmatic fluids and gases interact with host rocks under specific physicochemical conditions. This technical guide provides an in-depth exploration of the role of volcanic activity in the genesis of this compound, detailing the formation mechanisms, summarizing key quantitative data, outlining experimental protocols for its synthesis and analysis, and visualizing the complex geological pathways involved.

Introduction

Volcanic systems are dynamic environments characterized by the release of heat, gases, and hydrothermal fluids. These components drive extensive alteration of the surrounding crust, leading to the formation of a diverse suite of secondary minerals. Among these, this compound serves as a critical marker for specific types of hydrothermal systems, particularly high-sulfidation epithermal and porphyry environments. Understanding the precise conditions and processes leading to this compound precipitation is crucial for mineral exploration, geothermal energy assessment, and potentially for novel applications in materials science and catalysis. This guide synthesizes the current scientific understanding of this compound formation in volcanic settings.

Volcanic Environments of this compound Formation

This compound formation in volcanic terrains is primarily classified into three distinct, yet sometimes overlapping, environments: magmatic-hydrothermal, magmatic-steam, and steam-heated. These environments are distinguished by the origin and nature of the fluids, the temperature and pressure conditions, and the resulting mineral assemblages.

-

Magmatic-Hydrothermal Environment: In this setting, this compound precipitates from acidic fluids generated by the disproportionation of magmatic sulfur dioxide (SO₂) that has been absorbed into a liquid-dominant hydrothermal system. This process typically occurs at intermediate depths within the volcanic edifice. The host rocks are subjected to intense acid-sulfate alteration, leading to the characteristic assemblage of this compound, quartz, kaolinite, and pyrite.

-

Magmatic-Steam Environment: This environment is characterized by the rapid, unimpeded ascent of a low-density, SO₂-rich magmatic vapor phase through open fractures.[1] this compound in this setting often forms as coarse-grained, banded veins with minimal associated wall-rock alteration.[1] The process involves the oxidation of magmatic sulfur species, potentially through mixing with entrained atmospheric oxygen at higher levels in the volcanic structure.[2]

-

Steam-Heated Environment: This near-surface environment involves the oxidation of hydrogen sulfide (H₂S) at or above the water table. The H₂S is released from deeper, boiling hydrothermal fluids.[2] This process creates acidic conditions that lead to the replacement of host rock minerals by fine-grained this compound, often in association with kaolinite and opal.[3]

Geochemical Pathways of this compound Formation

The formation of this compound is a complex geochemical process governed by the interplay of temperature, pressure, pH, and the chemical composition of the fluids and host rocks. The source of sulfur is a key factor, with stable isotope analysis providing crucial insights into its origin.

Sulfur Chemistry and Isotope Systematics

The primary source of sulfur in volcanic environments is magmatic degassing, which releases sulfur primarily as SO₂ and H₂S. The isotopic composition of sulfur (δ³⁴S) in this compound can help distinguish between different formation environments.

-

In magmatic-hydrothermal systems, the disproportionation of SO₂ into H₂SO₄ and H₂S at equilibrium leads to a significant sulfur isotope fractionation between the resulting sulfate (in this compound) and sulfide (in pyrite). This compound formed through this process typically has δ³⁴S values that are 16 to 28‰ larger than associated pyrite.[2]

-

In magmatic-steam environments, where there is rapid oxidation of the bulk sulfur in the vapor, the δ³⁴S of this compound reflects the bulk sulfur isotopic composition of the magmatic vapor.[2]

-

Steam-heated this compound inherits its sulfur from the oxidation of H₂S, and therefore its δ³⁴S value is similar to that of the parent H₂S and any related sulfide minerals.

The following diagram illustrates the generalized geochemical pathway for this compound formation in a magmatic-hydrothermal setting.

Quantitative Data on this compound Formation

The conditions under which this compound forms have been constrained by studies of natural systems and experimental work. The following tables summarize key quantitative data.

Table 1: Formation Conditions for this compound in Different Volcanic Environments

| Parameter | Magmatic-Hydrothermal | Magmatic-Steam | Steam-Heated |

| Temperature | 200°C to >400°C | 220°C to 330°C | 90°C to 150°C |

| pH | < 2 to 4 | Highly acidic | < 4 |

| Pressure | Moderate to high | Low | Near atmospheric |

| Key Process | SO₂ disproportionation | Rapid oxidation of SO₂-rich vapor | Oxidation of H₂S |

Data compiled from multiple sources, including references[4] and[5].

Table 2: Stable Isotope Compositions of this compound from Different Volcanic Environments

| Isotope | Magmatic-Hydrothermal | Magmatic-Steam | Steam-Heated |

| δ³⁴S (‰, VCDT) | 16 to 28‰ higher than coexisting pyrite | Near bulk magmatic sulfur values | Similar to parent H₂S and coexisting sulfides |

| δD (‰, VSMOW) | -45 to -80‰ (magmatic water dominant) | Reflects magmatic water component | Similar to local meteoric water |

| δ¹⁸OSO₄ (‰, VSMOW) | 10 to 15‰ | Reflects magmatic water component | Variable, influenced by meteoric water |

VCDT: Vienna Canyon Diablo Troilite; VSMOW: Vienna Standard Mean Ocean Water. Data compiled from reference[2].

Experimental Protocols

Hydrothermal Synthesis of this compound

This protocol describes a general method for synthesizing this compound under controlled hydrothermal conditions, which can be adapted to simulate different volcanic environments.

Objective: To precipitate this compound from an aqueous solution containing the necessary ionic species at elevated temperature and pressure.

Materials and Equipment:

-

Teflon-lined stainless steel autoclave

-

Drying oven

-

Analytical balance

-

pH meter

-

Reagents: Aluminum sulfate (Al₂(SO₄)₃·18H₂O), Potassium sulfate (K₂SO₄), Sulfuric acid (H₂SO₄) for pH adjustment, Deionized water.

Procedure:

-

Solution Preparation: Prepare an aqueous solution containing dissolved aluminum sulfate and potassium sulfate. A typical starting solution might have an Al³⁺ concentration of 16.2 g/L.[4] The K/Al molar ratio is a critical parameter and should be controlled, for example, at 1:1.[4]

-

pH Adjustment: Adjust the initial pH of the solution to a desired acidic value using sulfuric acid. A pH of 0.4 has been used in successful synthesis experiments.[4]

-

Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a drying oven preheated to the desired reaction temperature. Temperatures between 150°C and 220°C are typically used.[4]

-

Reaction Time: Maintain the autoclave at the set temperature for a specified duration. Reaction times of 5 hours or more are common.[4]

-

Product Recovery: After the reaction period, cool the autoclave to room temperature. Open the autoclave and recover the solid precipitate by filtration or centrifugation.

-

Washing and Drying: Wash the precipitate several times with deionized water to remove any unreacted soluble species. Dry the final product in an oven at a moderate temperature (e.g., 100°C).

-

Characterization: The synthesized this compound can be characterized using methods such as X-ray Diffraction (XRD) to confirm the crystal structure and Scanning Electron Microscopy (SEM) to observe the morphology.

The following diagram outlines the workflow for the hydrothermal synthesis of this compound.

Stable Isotope Analysis of this compound

This protocol provides a detailed methodology for the complete stable isotope analysis (δ³⁴S, δ¹⁸OSO₄, δD, and δ¹⁸OOH) of this compound, which is essential for determining its genetic environment.

Objective: To separate this compound from associated minerals and analyze the isotopic composition of sulfur, sulfate oxygen, hydroxyl hydrogen, and hydroxyl oxygen.

Materials and Equipment:

-

Microdrill for sampling

-

Ultrasonic bath and elutriation setup

-

Centrifuge

-

Reagents: 0.5N NaOH, HCl, BaCl₂, HF, CrCl₂-HCl solution

-

Mass spectrometer with appropriate configurations for S, O, and H isotope analysis

-

Vacuum extraction lines

Procedure:

-

Sample Preparation and Mineral Separation:

-

Carefully select and sample this compound-bearing material using a microdrill to minimize contamination.

-

Use ultrasonic suspension followed by elutriation to remove clay minerals.

-

Remove pyrite by gravimetric methods or by digestion with a CrCl₂-HCl solution.

-

For δD and δ¹⁸OOH analysis, which require high purity, treat the sample with cold HF to dissolve remaining silicates.

-

-

δ³⁴S and δ¹⁸OSO₄ Analysis:

-

Selectively dissolve approximately 40-100 mg of the this compound separate in a heated 0.5N NaOH solution.

-

Filter the solution and titrate with HCl.

-

Precipitate the sulfate as barium sulfate (BaSO₄) by adding BaCl₂.

-

Analyze the BaSO₄ for δ³⁴S and δ¹⁸OSO₄ using conventional mass spectrometry techniques.

-

-

δD Analysis:

-

Derive water from the this compound sample by inductively coupled stepwise thermal decomposition in a vacuum line. This method minimizes the production of interfering SO₂.

-

Reduce the extracted water to H₂ gas over hot uranium.

-

Analyze the H₂ gas for its isotopic composition (δD).

-

-

δ¹⁸OOH Analysis:

-

This analysis is performed using a total fluorination method.

-

React the pure this compound sample with a fluorinating agent (e.g., BrF₅) in a nickel reaction vessel at high temperature to release oxygen from both the sulfate and hydroxyl sites.

-

The bulk oxygen (δ¹⁸Ototal) is a mixture of 100% of the hydroxyl oxygen and approximately 50% of the sulfate oxygen.

-

The δ¹⁸OOH value is calculated using the following equation, accounting for the known δ¹⁸OSO₄ value and the fractionation that occurs during the fluorination of the sulfate component: δ¹⁸O_OH = (δ¹⁸O_total - 0.5 * δ¹⁸O_SO₄_fluor) / 0.5 where δ¹⁸O_SO₄_fluor is the isotopic composition of the sulfate oxygen released during fluorination, which is related to the true δ¹⁸O_SO₄ by a known fractionation factor.

-

The logical relationship between the different analytical steps is shown in the diagram below.

Conclusion

The formation of this compound is a direct consequence of the complex interplay of magmatic fluids, volcanic gases, and host rocks in dynamic geological settings. The distinct formation environments—magmatic-hydrothermal, magmatic-steam, and steam-heated—imprint unique geochemical and isotopic signatures on the mineral. By integrating field observations with quantitative data from stable isotope analysis and experimental petrology, researchers can decipher the geological history of volcanic systems. The detailed methodologies provided in this guide offer a framework for the accurate synthesis and analysis of this compound, facilitating further research into its formation and potential applications. This comprehensive understanding is invaluable for professionals in mineral exploration, geothermal science, and other related scientific and industrial fields.

References

Alunite Solubility in Hydrothermal Fluids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alunite, a hydrated sulfate mineral with the general formula KAl₃(SO₄)₂(OH)₆, is a significant indicator of hydrothermal activity and is often associated with valuable mineral deposits. Its stability and solubility in hydrothermal fluids are critical parameters that influence the formation of ore deposits, the alteration of host rocks, and the potential for elemental sequestration. This technical guide provides a comprehensive overview of this compound solubility in various hydrothermal fluids, drawing upon key experimental studies to offer a detailed understanding for researchers, scientists, and professionals in related fields.

This compound Dissolution and Stability

The dissolution of this compound in aqueous solutions is a complex process influenced by a multitude of factors including pH, temperature, fluid composition, and the presence of other minerals. Experimental studies have demonstrated that this compound's stability is highly dependent on the acidity and temperature of the hydrothermal fluid.

Influence of pH and Temperature

The dissolution rate of this compound exhibits a distinct relationship with pH. At low pH values (acidic conditions), the dissolution rate increases with increasing hydrogen ion concentration.[1] Conversely, at higher pH values (alkaline conditions), the rate increases with increasing hydroxyl ion concentration, resulting in a "V-shaped" trend when plotting dissolution rate against pH.[1]

Temperature also plays a crucial role in this compound stability. While the dissolution rates of some minerals increase with temperature, this compound can become more stable at higher temperatures in certain conditions, leading to a decrease in its thermodynamic driver for dissolution.[1] However, both increasing temperature and variations in pH from a point of lowest dissolution (around pH 4.6 at 280K) lead to faster dissolution rates.[2]

Dissolution Congruency

The nature of this compound dissolution can be either congruent or incongruent depending on the pH of the solution. At a pH of approximately 3, this compound dissolution is roughly congruent, meaning the mineral dissolves with its constituent ions being released in their stoichiometric proportions.[2] At pH values greater than or equal to 3.9, the dissolution becomes incongruent, with a lower aluminum-to-potassium ratio observed in the solution than in the solid this compound.[2] This incongruency is attributed to the precipitation of secondary aluminum minerals on the this compound surface.[2]

Quantitative Data on this compound Dissolution Rates

Several studies have quantified the dissolution rates of this compound under various conditions. The following tables summarize key findings from the literature.

| pH Range | Temperature (K) | Rate Equation | Activation Energy (kJ/mol) | Reference |

| ≤ 4.8 | 280, 293, 313 | rateK = 10⁴·⁴ ± ⁰·⁵aH+⁰·¹⁰ ± ⁰·⁰²e⁻³²±³/RT | 32 ± 3 | [2][3] |

| ≥ 4.6 | 280, 293, 313 | rateK = 10²·⁵ ± ⁰·⁸aOH⁻⁰·¹⁴ ± ⁰·⁰²e⁻³⁹±⁴/RT | 39 ± 4 | [2][3] |

Table 1: this compound Dissolution Rate Equations. rateK represents the this compound dissolution rate in mol·m⁻²·s⁻¹, aH+ and aOH⁻ are the activities of hydrogen and hydroxyl ions respectively, R is the universal gas constant, and T is the temperature in Kelvin.

Experimental Protocols

The data presented in this guide are derived from rigorous experimental studies. A common methodology employed is the batch dissolution experiment.

Batch Dissolution Experiment Protocol

A typical batch dissolution experiment for determining this compound solubility involves the following steps:

-

Mineral Synthesis and Characterization: Synthetic this compound is often used to ensure purity. The synthesized mineral is thoroughly characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Brunauer-Emmett-Teller (BET) surface area analysis.

-

Reactor Setup: A known mass of the synthesized this compound is added to a specific volume of a prepared aqueous solution in a batch reactor. The solutions can range from ultrapure water to acidic or alkaline solutions of controlled pH, as well as brines.[1]

-

Sampling: The reactor is maintained at a constant temperature, and the solution is continuously stirred. At predetermined time intervals, slurry samples are withdrawn from the reactor.

-

Sample Processing: The collected samples are immediately filtered to separate the solid mineral from the solution. The filtrate is then typically acidified and refrigerated to prevent any further reactions or precipitation before analysis.

-

Chemical Analysis: The concentrations of the dissolved ions (e.g., K⁺, Al³⁺, SO₄²⁻) in the filtrate are determined using analytical techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES).

-

Rate Calculation: The dissolution rate is calculated based on the change in the concentration of a specific ion over time, normalized to the surface area of the mineral.

Visualizing this compound Stability and Experimental Workflow

This compound Stability Relationships

The stability of this compound in hydrothermal systems is intricately linked to the presence of other minerals. The following diagram illustrates the stability fields of this compound in relation to common silicate minerals at 250°C.

Caption: this compound stability relative to silicate minerals at 250°C.

Experimental Workflow for this compound Dissolution Studies

The process of investigating this compound solubility through batch experiments can be visualized as a sequential workflow.

Caption: Workflow for experimental this compound dissolution studies.

Influence of Brines on this compound Solubility

The presence of high concentrations of salts, creating brine conditions, can significantly impact this compound dissolution rates. In saturated NaCl and CaCl₂ brines, the initial dissolution rates of this compound decrease as the activity of water decreases.[1] Interestingly, while jarosite (an iron-bearing analogue of this compound) dissolves much faster than this compound in dilute solutions, their dissolution rates converge in high-salinity chloride brines.[1] This suggests that the composition of the hydrothermal fluid, particularly its salinity, is a critical factor in determining the relative preservation of these minerals.

Conclusion

The solubility of this compound in hydrothermal fluids is a multifaceted process governed by a delicate interplay of physicochemical parameters. Understanding these relationships is paramount for geoscientists interpreting alteration patterns in mineral exploration, for chemists developing hydrometallurgical extraction processes, and for material scientists concerned with the long-term stability of sulfate-bearing materials. The quantitative data and experimental methodologies summarized in this guide provide a foundational understanding for further research and application in these diverse fields.

References

A Technical Guide to the Textural Characteristics of Alunite in Thin Section

For Researchers and Scientists

This guide provides an in-depth examination of the textural characteristics of alunite as observed in petrographic thin sections. This compound (KAl₃(SO₄)₂(OH)₆) is a key indicator mineral in various geological environments, particularly in hydrothermal systems such as porphyry and epithermal deposits.[1][2][3] Its texture, crystal habit, and relationship with other minerals can reveal critical information about the conditions of its formation, including temperature, fluid chemistry, and paragenetic sequence.

Experimental Protocols: From Rock Sample to Analysis

The identification of this compound textures begins with the meticulous preparation of a standard 30-µm-thick polished thin section, followed by analysis using polarized light microscopy.

Thin Section Preparation

The preparation of a high-quality thin section is paramount for accurate petrographic analysis.[4][5] The process involves rendering a rock sample transparent so that the optical properties of its constituent minerals can be studied.[4][6]

Methodology:

-

Sample Selection & Cutting: A representative piece is cut from the bulk rock sample using a diamond-bladed rock saw.[4][6] One surface of this rock chip is ground to be perfectly flat and smooth.

-

Mounting: The polished surface of the chip is mounted onto a glass microscope slide using a colorless epoxy or resin.[6] Pressure is applied to ensure a strong bond and remove any trapped air bubbles.

-

Sectioning: The mounted chip is cut again, leaving a thin slice of rock approximately 1-2 mm thick on the slide.[4]

-

Grinding & Lapping: The slice is ground down using progressively finer silicon carbide abrasive grits.[4][5] This crucial step reduces the sample's thickness. The process is monitored using the Michel-Lévy interference color chart; minerals like quartz, with known birefringence, are used as a gauge.[4] The goal is to achieve a standard thickness of 30 micrometers (μm), where first-order gray interference colors are visible for quartz.

-

Polishing: For advanced analyses, such as with a scanning electron microscope (SEM) or reflected light microscopy, the surface is polished with fine diamond suspensions to remove all scratches from the grinding process.[5]

Analytical Techniques

-

Polarized Light Microscopy (PLM): This is the primary tool for identifying minerals and describing textures in thin section.[7] Observations are made in two main modes:

-

Plane-Polarized Light (PPL): Uses one polarizer to observe properties like color, pleochroism, relief, and cleavage.

-

Cross-Polarized Light (XPL): Uses two polarizers oriented at 90° to each other to observe birefringence (interference colors), extinction, and twinning.[8]

-

-